molecular formula C19H30N4S5 B11100802 3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11100802
M. Wt: 474.8 g/mol
InChI Key: ZWHURLAODGMXHR-UHFFFAOYSA-N
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Description

3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the cyclohexylsulfanyl groups.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different ring fusion.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Differs in the position of the nitrogen atoms in the triazole ring.

Uniqueness

3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of cyclohexylsulfanyl groups, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C19H30N4S5

Molecular Weight

474.8 g/mol

IUPAC Name

3,6-bis(2-cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H30N4S5/c1-3-7-15(8-4-1)24-11-13-26-17-20-21-18-23(17)22-19(28-18)27-14-12-25-16-9-5-2-6-10-16/h15-16H,1-14H2

InChI Key

ZWHURLAODGMXHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCSC2=NN=C3N2N=C(S3)SCCSC4CCCCC4

Origin of Product

United States

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